molecular formula C19H14N4O2 B15153370 2-Amino-6-(4-methylphenyl)-4-(3-nitrophenyl)pyridine-3-carbonitrile

2-Amino-6-(4-methylphenyl)-4-(3-nitrophenyl)pyridine-3-carbonitrile

Cat. No.: B15153370
M. Wt: 330.3 g/mol
InChI Key: YRJNARUAOPQZQN-UHFFFAOYSA-N
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Description

2-Amino-6-(4-methylphenyl)-4-(3-nitrophenyl)pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes both amino and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4-methylphenyl)-4-(3-nitrophenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 3-nitrobenzaldehyde in the presence of ammonium acetate and acetic anhydride to form the intermediate compound. This intermediate is then subjected to cyclization and nitrile formation under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(4-methylphenyl)-4-(3-nitrophenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or substituted aromatic compounds.

Scientific Research Applications

2-Amino-6-(4-methylphenyl)-4-(3-nitrophenyl)pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-methylphenyl)-4-(3-nitrophenyl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of both amino and nitro groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-phenyl-4-(3-nitrophenyl)pyridine-3-carbonitrile
  • 2-Amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile
  • 2-Amino-6-(4-methylphenyl)-4-(3-chlorophenyl)pyridine-3-carbonitrile

Uniqueness

2-Amino-6-(4-methylphenyl)-4-(3-nitrophenyl)pyridine-3-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of the 4-methylphenyl and 3-nitrophenyl groups on the pyridine ring enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C19H14N4O2

Molecular Weight

330.3 g/mol

IUPAC Name

2-amino-6-(4-methylphenyl)-4-(3-nitrophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C19H14N4O2/c1-12-5-7-13(8-6-12)18-10-16(17(11-20)19(21)22-18)14-3-2-4-15(9-14)23(24)25/h2-10H,1H3,(H2,21,22)

InChI Key

YRJNARUAOPQZQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C#N)N

Origin of Product

United States

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